molecular formula C41H62O11 B601522 Ivermectin Impurity H CAS No. 71837-27-9

Ivermectin Impurity H

Cat. No. B601522
CAS RN: 71837-27-9
M. Wt: 730.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ivermectin Impurity H is an impurity of Ivermectin, a broad-spectrum antiparasitic agent . It is a mixture of avermectin A 1a, 5- O -demethyl-22,23-dihydro- (component H 2 B 1a), and avermectin A 1a, 5- O -demethyl-25-de (1-methylpropyl)-22,23-dihydro-25- (1-methylethyl)- (component H 2 B 1b) .


Synthesis Analysis

The identification and characterization of four process impurities in bulk ivermectin and four process impurities in bulk avermectin, using a combination of MS and NMR, are discussed . These process impurities were shown to be 24-demethyl H2B1a, 3’-demethyl H2B1a, 3’'-demethyl H2B1a and 24a-hydroxy B2a isomer .


Physical And Chemical Properties Analysis

Ivermectin is highly lipophilic and accumulates in fat tissues, causing its long-term existence in the body . The specific physical and chemical properties of Ivermectin Impurity H are not explicitly mentioned in the search results.

Scientific Research Applications

1. Identification and Assay in Drug Substance Ivermectin Impurity H is used in the identification and assay of Ivermectin, including the estimation of its process-related impurities and degradation products in bulk drug substance of Ivermectin . A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for this purpose .

Quality Control in Injectable Products

Ivermectin Impurity H is also used in the determination and identification of related substances in Ivermectin injectable products . This is crucial for maintaining the quality of these products and ensuring their safety and efficacy .

Development of Analytical Devices

Research is being conducted to develop novel analytical devices based on pulsed electrochemical methods, voltammetry, and amperometry for real-time analysis of Ivermectin . Ivermectin Impurity H can play a significant role in these developments .

Antiviral Research

There is ongoing research to evaluate the antiviral activity of Ivermectin, including Ivermectin Impurity H . This includes studies on its potential use in the treatment of COVID-19 .

Resistance Mechanisms in Ectoparasites

Ivermectin Impurity H is used in studies investigating resistance mechanisms in ectoparasites . Understanding these mechanisms can help in the development of more effective treatments for parasitic infections .

6. Mass Drug Administration Against Malaria Vectors Ivermectin, including its impurities, is being considered for use in mass drug administration (MDA) against vectors of malaria . This could potentially lead to significant advancements in the fight against malaria .

Mechanism of Action

Safety and Hazards

Ivermectin is generally safe, but toxic effects can occur, especially with higher doses . Symptoms can include severe episodes of confusion, ataxia, seizures, and hypotension . It is recommended to wear personal protective equipment/face protection when handling Ivermectin .

Future Directions

Ivermectin has been studied for its potential use in treating COVID-19, but the results have been controversial . More research is needed to better understand the optimal dose and frequency required for prophylactic use . It is also suggested that more simple, selective, fast, sensitive, and green chemistry-oriented methods for Ivermectin analysis need to be developed .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWWNAYSYRQBV-DQDVCMNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ivermectin Impurity H
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Ivermectin Impurity H
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Reactant of Route 6
Ivermectin Impurity H

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